![molecular formula C9H10Br2 B2462253 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene CAS No. 35510-00-0](/img/structure/B2462253.png)
2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene
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Overview
Description
2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene, also known as benzyl bromide, is a chemical compound used in various scientific research applications. It is a colorless liquid with a pungent odor and is commonly used as a reagent in organic synthesis.
Scientific Research Applications
Synthesis and Structural Studies
Bromination and Conversion to Sulfur-Functionalized Quinones : The bromination of related dimethylbenzenes leads to various bromination products, useful in synthesizing sulfur-containing quinone derivatives (Aitken et al., 2016).
Crystal Structure Analysis : Studies on the crystal structures of compounds like 3,5-bis(bromomethyl)phenyl acetate reveal the formation of molecular dimers and two-dimensional aggregates in crystal structures (Ebersbach et al., 2022).
Polymer Synthesis
- Hyperbranched Polyether Synthesis : 5-(Bromomethyl)-1,3-dihydroxybenzene, a related compound, undergoes polymerization to form hyperbranched polyethers with a variety of functional groups, useful in material science (Uhrich et al., 1992).
Synthesis of Pharmaceutical Compounds
Synthesis of Phenothiazines : The synthesis of bromo/dimethylphenothiazines, which have a spectrum of pharmacological activities, is achieved through Smiles rearrangement of related bromomethyl compounds (Sharma et al., 2002).
Synthesis of s-Indacenes : 2,5-Dimethyl-1,4-bis(carboxyalkyl)benzenes, derived from bromomethyl compounds, are precursors for synthesizing 1,5-dihydro-s-indacenes, relevant in the development of ligands and organometallic chemistry (Dahrouch et al., 2001).
Material Science and Chemistry
Bromination for Porphyrin Synthesis : Bromomethyl compounds are intermediates in the synthesis of porphyrins, crucial in fields like photodynamic therapy and catalysis (Paine et al., 1988).
Calix[6]arene Dendrimers Synthesis : Bromomethyl-phenanthroline compounds are used in bridging calix[6]arene molecules to form dendrimers, which have applications in nanotechnology and molecular recognition (Eggert & Lüning, 2007).
Mechanism of Action
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in cross-coupling reactions .
Mode of Action
The mode of action of 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene is likely to involve its interaction with a catalyst in a cross-coupling reaction . The bromine atoms in the compound can be replaced by other groups in these reactions, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound’s potential use in the synthesis of complex organic molecules suggests that it could be involved in a variety of biochemical processes, depending on the nature of the resulting products .
Pharmacokinetics
As a brominated compound, it may have unique pharmacokinetic properties influenced by the presence of the bromine atoms .
Result of Action
The molecular and cellular effects of 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene would depend on the specific context of its use . In a synthetic chemistry context, the compound’s primary effect would be the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene can be influenced by various environmental factors. These include the presence of a suitable catalyst, the temperature and pressure of the reaction environment, and the presence of other reactants .
properties
IUPAC Name |
2-bromo-5-(bromomethyl)-1,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKKCSSAVKMNOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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